molecular formula C23H29N3O3 B504712 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

Cat. No.: B504712
M. Wt: 395.5g/mol
InChI Key: NSHJJDTXAMISCS-UHFFFAOYSA-N
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Description

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide typically involves the reaction of 4-(2,2-dimethylpropanoyl)piperazine with 4-bromo-2-phenoxyacetamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H29N3O3/c1-23(2,3)22(28)26-15-13-25(14-16-26)19-11-9-18(10-12-19)24-21(27)17-29-20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3,(H,24,27)

InChI Key

NSHJJDTXAMISCS-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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